molecular formula C10H14ClNO2 B11829395 ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

Cat. No.: B11829395
M. Wt: 215.67 g/mol
InChI Key: UAUCVGFXTYUHJB-ONEGZZNKSA-N
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Description

Ethyl (2E)-3-{6-chloro-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure with a chlorine atom and an ester functional group

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include Bu4NF in THF for intramolecular cyclization, resulting in the formation of bicyclo[3.1.0]hexene structures . Other reagents and conditions may vary depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with Bu4NF in THF results in the formation of bicyclo[3.1.0]hexene structures .

Scientific Research Applications

Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, the compound can undergo intramolecular cyclization, forming bicyclo[3.1.0]hexene structures . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of ethyl (2E)-3-{6-chloro-3-azabicyclo[31

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

ethyl (E)-3-(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate

InChI

InChI=1S/C10H14ClNO2/c1-2-14-8(13)3-4-10-6-12-5-7(10)9(10)11/h3-4,7,9,12H,2,5-6H2,1H3/b4-3+

InChI Key

UAUCVGFXTYUHJB-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C12CNCC1C2Cl

Canonical SMILES

CCOC(=O)C=CC12CNCC1C2Cl

Origin of Product

United States

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